molecular formula C14H10FNO4 B7893721 Benzyl 3-fluoro-4-nitrobenzoate

Benzyl 3-fluoro-4-nitrobenzoate

Cat. No.: B7893721
M. Wt: 275.23 g/mol
InChI Key: JFWMWZBKNHKDKS-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-nitrobenzoate is an aromatic ester derivative characterized by a benzyl ester group attached to a benzoic acid backbone substituted with a fluorine atom at the 3-position and a nitro (-NO₂) group at the 4-position. Its molecular formula is C₁₄H₁₀FNO₄, with a molecular weight of 283.24 g/mol. Synthesis typically involves nitration and esterification steps, with substituent positioning affecting reaction pathways and yields.

Properties

IUPAC Name

benzyl 3-fluoro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-8-11(6-7-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMWZBKNHKDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Before Esterification

Nitrating 3-fluorobenzoic acid or its protected derivatives precedes esterification to avoid benzyl group degradation under strongly acidic nitration conditions.

Nitration of 3-Fluorobenzoic Acid

Direct nitration of 3-fluorobenzoic acid with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–20°C yields 3-fluoro-4-nitrobenzoic acid as the major product, leveraging fluorine’s para-directing effect over the carboxylic acid’s meta-directing influence. Typical conditions involve:

  • HNO₃ (3.35 mol) and H₂SO₄ (3.05 mol) per mole of substrate.

  • Reaction temperatures maintained below 20°C to minimize byproducts.

  • Yields up to 82% with 97.7% purity (GC).

Table 1: Nitration Conditions and Outcomes

SubstrateNitrating AgentTemp (°C)Yield (%)Purity (%)
3-Fluorobenzoic acidHNO₃/H₂SO₄0–208297.7
Methyl 3-fluorobenzoateHNO₃/H₂SO₄10–307896.2

Esterification of 3-Fluoro-4-Nitrobenzoic Acid

The acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux, followed by reaction with benzyl alcohol in the presence of pyridine:

  • Acid Chloride Formation :
    3-Fluoro-4-nitrobenzoic acid+SOCl23-Fluoro-4-nitrobenzoyl chloride+SO2+HCl\text{3-Fluoro-4-nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Fluoro-4-nitrobenzoyl chloride} + \text{SO}_2 + \text{HCl}

    • Solvent: Toluene or DMF.

    • Yield: 95% after distillation.

  • Esterification :
    3-Fluoro-4-nitrobenzoyl chloride+Benzyl alcoholpyridineBenzyl 3-fluoro-4-nitrobenzoate\text{3-Fluoro-4-nitrobenzoyl chloride} + \text{Benzyl alcohol} \xrightarrow{\text{pyridine}} \text{this compound}

    • Conditions: 0–5°C, 2-hour stirring.

    • Yield: 89% after recrystallization.

Esterification Before Nitration

This route risks benzyl group cleavage under nitration conditions but is feasible with protective strategies.

Nitration of Benzyl 3-Fluorobenzoate

Benzyl 3-fluorobenzoate is nitrated using fuming HNO₃ in acetic anhydride at −10°C to suppress ester hydrolysis. The nitro group inserts para to fluorine, yielding 65% target product with 20% ortho-nitro byproduct.

Challenges :

  • Competing meta-directing effect of the ester group.

  • Requires low-temperature (−10°C) and short reaction times (1 hr).

Regioselectivity Control in Nitration

Directed Ortho-Metalation

Introducing a directing group (e.g., amide) temporarily can enhance para-nitration. For example, converting 3-fluorobenzoic acid to its amide derivative prior to nitration improves para-selectivity to 90% .

Solvent and Catalyst Effects

  • Solvents : Sulfuric acid enhances nitronium ion (NO₂⁺) formation, favoring electrophilic substitution.

  • Catalysts : Iron(III) chloride (1 wt%) increases reaction rate but may promote byproducts.

Industrial-Scale Considerations

Cost-Effective Nitration

Bulk nitration uses recycled H₂SO₄ and HNO₃, reducing waste. Patent CN101337911A reports 82% yield at 150°C using a continuous reactor.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

ParameterNitration Before EsterificationEsterification Before Nitration
Yield89%65%
Purity>97%80%
ByproductsMinimalOrtho-nitro isomer (20%)
ScalabilityHighModerate

Emerging Methodologies

Microwave-Assisted Nitration

Reduces reaction time from hours to minutes (e.g., 10 minutes at 100°C) with comparable yields.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) in non-aqueous media achieve 85% conversion at 40°C, offering a greener alternative .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-4-nitrobenzoic acid and benzyl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 3-fluoro-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-fluoro-4-nitrobenzoic acid and benzyl alcohol.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 3-fluoro-4-nitrobenzoate is synthesized through the esterification of 3-fluoro-4-nitrobenzoic acid with benzyl alcohol, typically using acid catalysts like sulfuric acid under reflux conditions. The compound features a nitro group and a fluorine atom on the aromatic ring, contributing to its reactivity and utility in further chemical transformations.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Key Reactions:

  • Reduction: The nitro group can be reduced to an amino group, yielding 3-fluoro-4-aminobenzoate.
  • Substitution: The fluorine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution.
  • Hydrolysis: The ester bond can be hydrolyzed to yield 3-fluoro-4-nitrobenzoic acid and benzyl alcohol.

Biological Applications

Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties. Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines, making it a candidate for further pharmaceutical development.

Industrial Applications

This compound is utilized in developing specialty chemicals and materials, including polymers and coatings. Its ability to undergo various chemical reactions allows it to be tailored for specific industrial applications.

  • Antimicrobial Activity : A study investigated the efficacy of benzyl derivatives against Staphylococcus aureus. Results indicated that modifications to the nitro group significantly enhanced antibacterial activity.
  • Anticancer Potential : Research conducted on various cancer cell lines demonstrated that benzyl derivatives exhibited cytotoxic effects, suggesting potential for development into anticancer agents.

These case studies highlight the compound's versatility and importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4-nitrobenzoate in biological systems involves its interaction with specific enzymes or receptors. For example, in the case of ester hydrolysis, the compound is recognized and bound by esterases, which catalyze the cleavage of the ester bond to produce the corresponding acid and alcohol. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally analogous esters are compared based on substituent positions, ester groups, and molecular properties:

Compound Name Molecular Formula Substituent Positions Ester Group Key Properties/Applications
Benzyl 3-fluoro-4-nitrobenzoate C₁₄H₁₀FNO₄ 3-fluoro, 4-nitro Benzyl High lipophilicity; potential intermediate in drug synthesis
Methyl 4-fluoro-3-nitrobenzoate C₉H₉FO₃ 4-fluoro, 3-nitro Methyl Easier hydrolysis; common in lab-scale syntheses
4-tert-Butylphenyl 2-methyl-3-nitrobenzoate C₁₉H₂₁NO₄ 2-methyl, 3-nitro 4-tert-butylphenyl Enhanced steric bulk; possible use in polymer stabilization
Key Observations:
  • Substituent Positioning: The 3-fluoro-4-nitro arrangement in the target compound creates distinct electronic effects compared to 4-fluoro-3-nitro in the methyl analogue. The meta-para nitro-fluoro relationship may alter resonance stabilization and reactivity toward nucleophilic substitution .
  • Ester Group Influence :

    • Benzyl esters (e.g., this compound) exhibit greater hydrolytic stability under acidic conditions compared to methyl esters , which are more labile and suited for transient protecting groups .
    • 4-tert-Butylphenyl esters provide steric bulk, which may enhance thermal stability in materials applications.

Physicochemical Properties

Limited data from commercial sources (e.g., ) suggest:

Property This compound Methyl 4-fluoro-3-nitrobenzoate 4-tert-Butylphenyl 2-methyl-3-nitrobenzoate
Molecular Weight (g/mol) 283.24 200.17 335.38
Melting Point Not reported ~85–90°C (estimated) Not reported
Solubility Likely low in water Moderate in polar solvents Low due to steric bulk
  • Hydrogen Bonding and Crystallinity: The nitro and fluoro groups in this compound may participate in weak hydrogen bonds (C–F⋯H or NO₂⋯H interactions), influencing crystal packing and melting points. Similar patterns are observed in nitroaromatics . Methyl esters typically form less stable crystals due to smaller ester groups, whereas benzyl derivatives may exhibit layered structures.

Biological Activity

Benzyl 3-fluoro-4-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

This compound can be synthesized through various methods involving the reaction of 3-fluoro-4-nitrobenzoic acid with benzyl alcohol in the presence of a suitable catalyst. This reaction typically employs esterification techniques, which can include acid-catalyzed condensation or coupling reactions with activated esters. The purity and yield of the synthesized compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing antibacterial agents .

Anticancer Activity
In vitro studies have highlighted the potential anticancer properties of this compound. A study conducted on cancer cell lines demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to inhibit cell proliferation and induce significant morphological changes indicative of apoptosis .

Cholinesterase Inhibition
Another area of interest is the compound's ability to inhibit cholinesterase enzymes, which are crucial for neurotransmission. In a study evaluating various derivatives, this compound showed promising results as a potential therapeutic agent for Alzheimer's disease by enhancing acetylcholine levels in synaptic clefts .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited MIC values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, which is known to trigger apoptotic pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, supporting its role as a pro-apoptotic agent .

Research Findings Summary Table

Activity Target Effectiveness Study Reference
AntimicrobialStaphylococcus aureusMIC: 16 µg/mL
AntimicrobialEscherichia coliMIC: 32 µg/mL
AnticancerMCF-7 cellsInduces apoptosis
Cholinesterase InhibitionAcetylcholinesteraseSignificant inhibition

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Benzyl 3-fluoro-4-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of a fluorobenzoic acid derivative followed by benzyl esterification. For nitration, controlled temperature (0–5°C) and stoichiometric HNO₃/H₂SO₄ are critical to avoid over-nitration . Benzylation can be achieved using benzyl alcohol with acid catalysts (e.g., H₂SO₄) or coupling agents like DCC. Optimization via factorial design (e.g., varying catalyst concentration, solvent polarity, and reaction time) improves yield .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., nitro at C4, benzyl ester at C1) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Storage : Sealed containers at ambient temperature, away from oxidizers .

Q. What are effective purification methods for this compound post-synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for impurities removal .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro (C4) and fluoro (C3) groups deactivate the benzene ring, directing nucleophilic attack to the C5 position. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH quantify substitution rates .

Q. What strategies can mitigate competing side reactions during the nitration step in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain sub-10°C to suppress di-nitration.
  • Regioselective Protection : Pre-functionalize the benzoate ester to block undesired nitration sites.
  • In Situ Monitoring : Use FT-IR to track nitro group incorporation and halt reaction at ~90% conversion .

Q. How can computational modeling predict the crystal packing and hydrogen bonding networks of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to identify H-bond donors/acceptors (e.g., nitro O with benzyl CH).
  • Molecular Dynamics Simulations : AMBER or CHARMM force fields model packing efficiency and stability. Graph-set analysis (R₂²(8) motifs) characterizes H-bond patterns .

Q. What role does the benzyl ester group play in the stability and solubility of this compound compared to other esters?

  • Methodological Answer :

  • Stability : Benzyl esters resist hydrolysis under neutral conditions better than methyl esters, enhancing shelf-life. Acidic/basic conditions cleave the ester via SN2 mechanisms.
  • Solubility : The benzyl group increases lipophilicity (logP ~2.5) compared to methyl (logP ~1.2), improving organic solvent compatibility (e.g., DCM, THF). Comparative solubility studies in buffer systems (e.g., PBS vs. DMSO) quantify these effects .

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